molecular formula C9H13Cl2N3 B6225873 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride CAS No. 2770359-82-3

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride

Cat. No. B6225873
CAS RN: 2770359-82-3
M. Wt: 234.1
InChI Key:
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Description

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride, also known as 2-IPE-DHC, is an organic compound that is widely used in the scientific research community. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in a variety of biological molecules. 2-IPE-DHC has a number of unique properties that make it an attractive choice for laboratory experiments.

Scientific Research Applications

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has a number of applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect and quantify proteins. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has also been used in studies of the effects of drug metabolism on the activity of cytochrome P450 enzymes.

Mechanism of Action

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride is known to interact with a number of proteins and enzymes in the body. It has been found to bind to the active site of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This binding inhibits the enzyme’s activity, resulting in an increase in acetylcholine levels in the brain. 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has also been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been found to increase levels of the neurotransmitter acetylcholine in the brain, resulting in increased alertness, improved memory, and enhanced cognitive function. It has also been found to inhibit the activity of cytochrome P450 enzymes, resulting in an increase in the bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and easy availability. It is also a relatively non-toxic compound, making it safe to use in experiments. However, it has a relatively short shelf life and can degrade quickly when exposed to light or heat. Additionally, its effects on certain proteins and enzymes can vary depending on the concentration and the specific proteins or enzymes being studied.

Future Directions

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has a number of potential future applications. It could be used in the development of new drugs to treat neurological disorders, such as Alzheimer’s disease. It could also be used in the development of new diagnostic tests for diseases such as cancer. Additionally, it could be used to study the effects of drug metabolism on the activity of cytochrome P450 enzymes. Finally, it could be used in the development of new treatments for addiction and substance abuse.

Synthesis Methods

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride can be synthesized via a two-step process. First, the starting material, 2-imidazole-5-yl-ethan-1-amine, is reacted with ethyl chloroformate in the presence of potassium carbonate to form the corresponding ethyl ester. The ester is then reacted with hydrochloric acid to form the desired product, 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-bromoethylamine hydrobromide with imidazo[1,2-a]pyridine in the presence of a base to form the intermediate 2-(imidazo[1,2-a]pyridin-5-yl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "imidazo[1,2-a]pyridine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide and imidazo[1,2-a]pyridine in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate 2-(imidazo[1,2-a]pyridin-5-yl)ethan-1-amine in hydrochloric acid.", "Step 5: Add a suitable base such as sodium hydroxide to the reaction mixture to obtain the dihydrochloride salt of the final product.", "Step 6: Filter the reaction mixture to remove any insoluble material and isolate the product by drying under reduced pressure." ] }

CAS RN

2770359-82-3

Product Name

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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